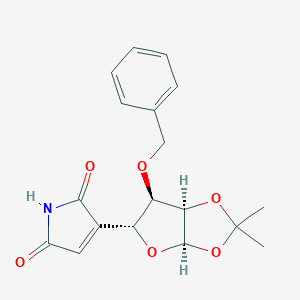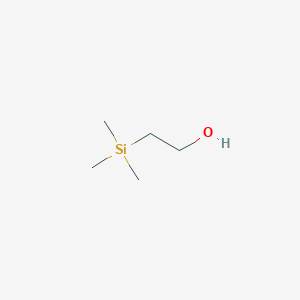
1-Ethanethioylpyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethanethioylpyrrolidine-2-thione, also known as thiohydantoin, is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin is a derivative of the amino acid cysteine and has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen is not fully understood. However, studies have suggested that 1-Ethanethioylpyrrolidine-2-thionen may exert its biological activities by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Thiohydantoin has also been found to modulate various signaling pathways involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Thiohydantoin has been found to possess various biochemical and physiological effects. Thiohydantoin has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Thiohydantoin has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thiohydantoin has also been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Thiohydantoin has several advantages for lab experiments. Thiohydantoin is relatively easy to synthesize and has been found to possess various biological activities. Thiohydantoin is also stable under various experimental conditions. However, 1-Ethanethioylpyrrolidine-2-thionen has some limitations for lab experiments. Thiohydantoin has low solubility in water, which can limit its use in aqueous solutions. Thiohydantoin also has poor bioavailability, which can limit its use in in vivo studies.
Orientations Futures
Thiohydantoin has several potential future directions for research. Thiohydantoin has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thiohydantoin has also been studied for its potential use in the treatment of cancer. Future research could focus on the development of 1-Ethanethioylpyrrolidine-2-thionen derivatives with improved solubility and bioavailability. Future research could also focus on the elucidation of the mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen and the identification of its molecular targets.
Conclusion:
In conclusion, 1-Ethanethioylpyrrolidine-2-thionen is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin possesses various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Thiohydantoin has several advantages for lab experiments but also has some limitations. Thiohydantoin has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Thiohydantoin can be synthesized by the reaction of cysteine with formaldehyde and hydrogen sulfide. The reaction produces 1-ethanethioylpyrrolidine-2-thione as a white crystalline solid with a melting point of 121-123°C. The synthesis method is relatively simple and has been widely used in various research studies.
Applications De Recherche Scientifique
Thiohydantoin has been extensively studied for its biological activities and has been found to possess various pharmacological properties. Thiohydantoin has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Thiohydantoin has also been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
121103-26-2 |
|---|---|
Nom du produit |
1-Ethanethioylpyrrolidine-2-thione |
Formule moléculaire |
C6H9NS2 |
Poids moléculaire |
159.3 g/mol |
Nom IUPAC |
1-ethanethioylpyrrolidine-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 |
Clé InChI |
WUICRQBOMBVYPX-UHFFFAOYSA-N |
SMILES |
CC(=S)N1CCCC1=S |
SMILES canonique |
CC(=S)N1CCCC1=S |
Synonymes |
2-Pyrrolidinethione, 1-(1-thioxoethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



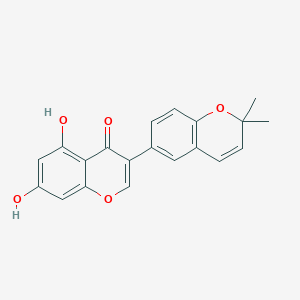
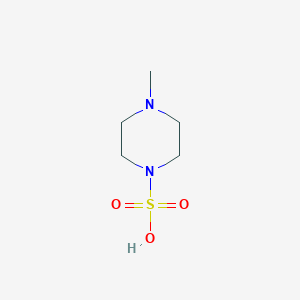
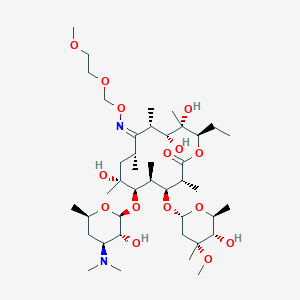
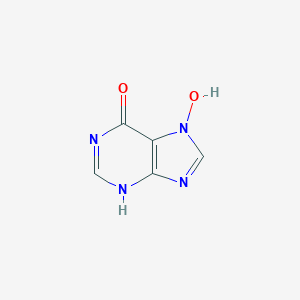
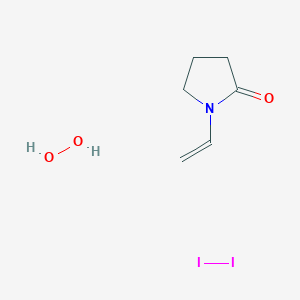
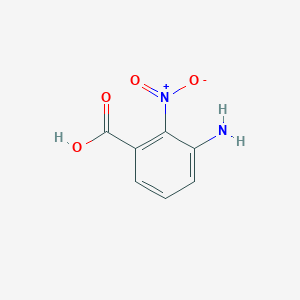
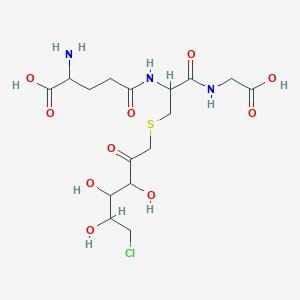
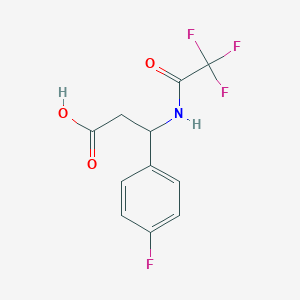
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
